CCT251455

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCT251455 is a novel, selective, and highly potent inhibitor of monopolar spindle 1 kinase (also known as TTK). This kinase is a dual-specificity, cell cycle-regulated enzyme essential for the establishment and maintenance of the spindle assembly checkpoint during mitosis. This compound has shown significant potential in inhibiting the growth of various human tumor cell lines, particularly those deficient in phosphatase and tensin homolog (PTEN) .

科学的研究の応用

Pharmacokinetics and Mechanism of Action

CCT251455 exhibits a favorable oral pharmacokinetic profile, with an oral bioavailability of approximately 83% in female Balb/C mice. Its mechanism involves stabilizing an inactive conformation of MPS1, preventing ATP and substrate-peptide binding. This inhibition is dose-dependent, with an IC50 value of 0.003 µM in MPS1 assays and a GI50 of 0.16 µM in HCT116 human colon cancer cells .

Inhibition of Tumor Growth

This compound has shown promising results in preclinical models, particularly in xenograft studies where it inhibited tumor growth effectively . The compound's selectivity for MPS1 makes it an attractive candidate for targeting chromosomally unstable cancer cells that rely heavily on MPS1 for survival during mitosis.

Resistance Mechanisms

Research has indicated that mutations in the MPS1 gene can lead to resistance against inhibitors like this compound. Studies have identified specific point mutations that confer resistance by causing steric hindrance to inhibitor binding . Understanding these mechanisms is crucial for developing second-generation inhibitors that can overcome such resistance.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the binding interactions between this compound and MPS1 at the molecular level. These simulations revealed important hot spot residues critical for stable binding, providing insights into the design of more potent inhibitors .

Case Study 1: Efficacy in Xenograft Models

In a study involving HCT116 human tumor xenografts, treatment with this compound resulted in significant tumor size reduction compared to control groups. This highlights its potential as a therapeutic agent in treating cancers characterized by MPS1 overexpression .

Case Study 2: Resistance Mechanism Analysis

A comprehensive analysis of resistance mechanisms involved point mutations within the MPS1 kinase domain that altered binding affinity for this compound. This study utilized molecular mechanics and free energy calculations to elucidate how these mutations impact drug efficacy, paving the way for future therapeutic strategies .

類似化合物との比較

CCT251455 is unique in its high selectivity and potency as an inhibitor of monopolar spindle 1 kinase. Similar compounds include AZ3146 and NMS-P715, which also target monopolar spindle 1 kinase but may have different binding affinities and resistance profiles. This compound stands out due to its low IC50 value of 0.003 μM and its effectiveness in PTEN-deficient cell lines. This makes it a particularly valuable tool for studying kinase inhibition and developing potential cancer therapies .

生物活性

CCT251455 is a potent and selective inhibitor of the MPS1 (Monopolar Spindle 1) kinase, a critical regulator of the cell cycle and mitotic checkpoint. This compound has garnered attention in cancer research due to its ability to inhibit tumor growth in various cancer models. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions by stabilizing the inactive conformation of MPS1, preventing ATP and substrate-peptide binding. This inhibition disrupts the normal cell cycle progression, leading to cell death in cancer cells that rely on MPS1 activity for proper mitotic function. The compound has demonstrated a GI50 (growth inhibition concentration) of 0.16 μmol/L in HCT116 colorectal cancer cells, indicating its potency against this cell line .

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising results for oral bioavailability and systemic exposure. In preclinical studies involving mouse and rat models, the compound exhibited:

- Moderate clearance rates : 8.4–22.6 mL/min/kg in mice and 6.00–10.1 mL/min/kg in rats.

- High oral bioavailability : Ranging from 63% to 92%.

- Plasma protein binding : Greater than 98% across tested species.

- Half-life : Approximately 12 hours in dog studies at doses of 1 mg/kg intravenous and 5 mg/kg orally .

Case Study 1: Efficacy in Tumor Models

A study evaluated this compound's efficacy in an HCT116 human tumor xenograft model, where it demonstrated dose-dependent inhibition of tumor growth. The results indicated that this compound could significantly reduce tumor size compared to control groups, highlighting its potential as a therapeutic agent for colorectal cancer .

Case Study 2: Resistance Mechanisms

Research into acquired resistance against MPS1 inhibitors, including this compound, identified five mutations within the MPS1 kinase domain that resulted in resistance to multiple inhibitors. Understanding these mutations is crucial for developing strategies to counteract resistance and improve treatment outcomes .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

特性

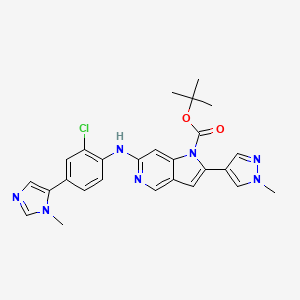

IUPAC Name |

tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKNUXDLZJPPBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。